1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused bicyclic system containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been associated with various targets, receptors, or microorganisms . For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Biochemical Pathways
For instance, some quinoline derivatives have been reported to inhibit the action of enzymes such as tyrosine kinases, topoisomerase, and DHODH kinase , thereby affecting the respective biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their chemical structure and the presence of various functional groups .
Result of Action
Quinoline derivatives are known for their diverse pharmacological effects . For instance, some quinoline derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
The action of quinoline derivatives can be influenced by various factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance reaction efficiency and scalability . The use of automated reactors and continuous flow systems can further streamline the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups at specific positions on the quinoline ring .
Scientific Research Applications
1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, known for its antimalarial properties.
Pyrazoloquinoline: Similar core structure but with different substituents, exhibiting varied biological activities.
Phenylquinoline: Contains a phenyl group attached to the quinoline ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl, 8-ethyl, and 3-phenyl groups enhances its ability to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCKLDOLWPYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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